Direct Head-to-Head: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine in AZD1979 – ΔpKa +1.5, ΔlogD −1.2, 5.5× Reduced HLM Clearance
In the AstraZeneca MCHr1 antagonist program, replacement of the morpholine moiety (6a) with a 2-oxa-6-azaspiro[3.3]heptane group (6b, AZD1979) resulted in a significant increase in basicity (ΔpKa = +1.5) and a substantial decrease in lipophilicity (ΔlogD7.4 = −1.2) [1]. Despite the higher basicity, 6b maintained comparable Caco-2 permeability (43 × 10⁻⁶ cm/s vs. 48 for 6a) and hERG IC50 (22 μM vs. 16 μM for 6a). Most notably, intrinsic clearance in human liver microsomes (HLM CLint) was reduced by 5.5-fold (13 μL/min/mg for 6b vs. 72 for 6a), and hepatocyte clearance (HH CLint) was reduced by 5.5-fold (11 μL/min/10⁶ cells for 6b vs. 61 for 6a) [1].
| Evidence Dimension | Physicochemical and ADME properties |
|---|---|
| Target Compound Data | pKa = 8.2; logD7.4 = 1.6; Caco-2 Papp = 43; hERG IC50 = 22 μM; HLM CLint = 13 μL/min/mg; HH CLint = 11 μL/min/10⁶ cells |
| Comparator Or Baseline | Morpholine analog (6a): pKa = 6.7; logD7.4 = 2.8; Caco-2 Papp = 48; hERG IC50 = 16 μM; HLM CLint = 72 μL/min/mg; HH CLint = 61 μL/min/10⁶ cells |
| Quantified Difference | ΔpKa = +1.5; ΔlogD7.4 = −1.2; HLM CLint ratio = 5.5× reduction; HH CLint ratio = 5.5× reduction |
| Conditions | Shake-flask distribution coefficient at pH 7.4; measured pKa; Caco-2 intrinsic permeability; hERG inhibition assay; human liver microsome and hepatocyte intrinsic clearance assays. |
Why This Matters
This head-to-head dataset provides quantitative justification for selecting the 2-oxa-6-azaspiro[3.3]heptane scaffold when reduced lipophilicity and improved metabolic stability are required without sacrificing permeability or introducing hERG liability.
- [1] Degorce, S.L.; Bodnarchuk, M.S.; Cumming, I.A.; Scott, J.S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. Table 1, entries 6a and 6b. View Source
